molecular formula C10H17ClN2 B3158259 Butyl(pyridin-2-ylmethyl)amine hydrochloride CAS No. 856849-95-1

Butyl(pyridin-2-ylmethyl)amine hydrochloride

Cat. No. B3158259
CAS RN: 856849-95-1
M. Wt: 200.71 g/mol
InChI Key: GMTCXUZCAPSTNV-UHFFFAOYSA-N
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Description

Butyl(pyridin-2-ylmethyl)amine hydrochloride is a chemical compound that is widely used in scientific research for its unique properties. It is a white crystalline powder that is soluble in water and is known for its ability to interact with various biochemical pathways in the body. In

Scientific Research Applications

Anti-Fibrosis Activity

Butyl(pyridin-2-ylmethyl)amine hydrochloride has been investigated for its anti-fibrotic properties. In a study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives (including this compound) were synthesized and evaluated against immortalized rat hepatic stellate cells (HSC-T6). Among these derivatives, Butyl(pyridin-2-ylmethyl)amine hydrochloride showed better anti-fibrotic activity than Pirfenidone and Bipy55′DC. Specifically, it effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting its potential as a novel anti-fibrotic drug .

Biological Activity as a Ligand

Butyl(pyridin-2-ylmethyl)amine hydrochloride can serve as a ligand in coordination chemistry. It forms iron complexes when treated with iron trichloride. These complexes have implications in catalysis, including the direct hydroxylation of benzene to phenol .

Protection of Carboxylic Acids

This compound can be used as a reagent for the protection of carboxylic acids by converting them into carboxamides of bispicolylamine .

Safety and Hazards

The safety data sheet for a related compound, n-Butylamine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is highly flammable and harmful if swallowed. It causes severe skin burns and eye damage and may cause respiratory irritation .

properties

IUPAC Name

N-(pyridin-2-ylmethyl)butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.ClH/c1-2-3-7-11-9-10-6-4-5-8-12-10;/h4-6,8,11H,2-3,7,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTCXUZCAPSTNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=CC=N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl[(pyridin-2-yl)methyl]amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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